molecular formula C9H13Cl2N B13465678 2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride

2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B13465678
M. Wt: 206.11 g/mol
InChI Key: DJZAVZLQUTVRIP-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN·HCl. It is a hydrochloride salt of an amine, characterized by the presence of a chloro and methyl group on a phenyl ring, attached to an ethanamine chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the reaction of 3-chloro-2-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. The final step involves the conversion of the free base amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methyl groups on the phenyl ring can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylphenyl)ethan-1-amine hydrochloride: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-(4-Chloro-2-methylphenyl)ethan-1-amine hydrochloride: The position of the chloro group is different, which can influence its chemical properties and interactions.

    2-(3-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride: Contains a methoxy group instead of a methyl group, altering its electronic and steric properties.

Uniqueness

2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. This distinct structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

IUPAC Name

2-(3-chloro-2-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12ClN.ClH/c1-7-8(5-6-11)3-2-4-9(7)10;/h2-4H,5-6,11H2,1H3;1H

InChI Key

DJZAVZLQUTVRIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)CCN.Cl

Origin of Product

United States

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